

Application Notes and Protocols: Trimethylolmelamine in Textile Finishing for Anti-Wrinkle Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylolmelamine*

Cat. No.: *B15548211*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolmelamine (TMM), a derivative of melamine and formaldehyde, is a thermosetting resin widely utilized in the textile industry as a crosslinking agent to impart anti-wrinkle or "durable press" properties to cellulosic fabrics such as cotton. The mechanism of action involves the formation of covalent crosslinks between the hydroxyl groups of adjacent cellulose polymer chains. This three-dimensional network structure restricts the movement of the cellulose chains, thereby reducing the formation of wrinkles and improving the dimensional stability of the fabric. These application notes provide a comprehensive overview of the use of TMM in textile finishing, including detailed experimental protocols, quantitative performance data, and a visualization of the underlying chemical and process workflows.

Mechanism of Action: Crosslinking of Cellulose

Under acidic catalysis and elevated temperatures, the methylol groups (-CH₂OH) of **trimethylolmelamine** react with the hydroxyl groups (-OH) of the cellulose chains in the cotton fibers. This reaction forms stable ether linkages (Cell-O-CH₂-), effectively creating a crosslinked network within the amorphous regions of the cellulose structure. This network prevents the slippage of cellulose chains past one another, which is the primary cause of wrinkling.

[Click to download full resolution via product page](#)

Caption: Chemical pathway of TMM crosslinking with cellulose.

Quantitative Performance Data

The effectiveness of **trimethylolmelamine** as an anti-wrinkle finishing agent is evaluated based on several key performance indicators. The following tables summarize representative quantitative data, though specific values can vary based on fabric type, TMM concentration, catalyst, and curing conditions.

Table 1: Effect of **Trimethylolmelamine** (TMM) Concentration on Wrinkle Recovery Angle (WRA)

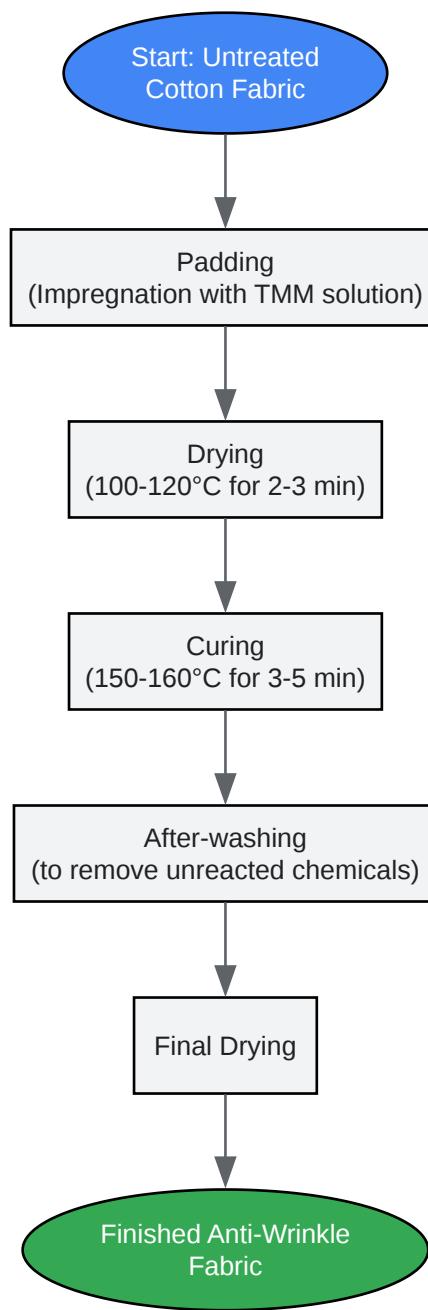
TMM Concentration (% owf*)	Catalyst	Curing Temperature (°C)	Curing Time (min)	Wrinkle Recovery Angle (WRA, degrees, Warp + Weft)
0 (Untreated)	-	-	-	~150
3	MgCl ₂ (1.5% owf)	150	3	~240
5	MgCl ₂ (2.5% owf)	150	3	~270
7	MgCl ₂ (3.5% owf)	150	3	~290

*% owf: percentage on the weight of fabric

Table 2: Effect of **Trimethylolmelamine** (TMM) Treatment on Tensile Strength Retention

TMM Concentration (% owf)	Catalyst	Curing Temperature (°C)	Curing Time (min)	Tensile Strength Retention (%)
3	MgCl ₂ (1.5% owf)	150	3	~70-80
5	MgCl ₂ (2.5% owf)	150	3	~60-70
7	MgCl ₂ (3.5% owf)	150	3	~50-60

Table 3: Formaldehyde Release from TMM-Treated Fabric


TMM Concentration (% owf)	Catalyst	Curing Temperature (°C)	Curing Time (min)	Formaldehyde Release (ppm, AATCC 112)
3	MgCl ₂ (1.5% owf)	150	3	< 150
5	MgCl ₂ (2.5% owf)	150	3	< 200
7	MgCl ₂ (3.5% owf)	150	3	< 300

Experimental Protocols

The following are detailed methodologies for the application of **trimethylolmelamine** and the evaluation of the anti-wrinkle properties of the treated textile.

Pad-Dry-Cure Application of Trimethylolmelamine

This protocol describes the standard industrial method for applying TMM to cotton fabric.

[Click to download full resolution via product page](#)

Caption: Standard pad-dry-cure workflow for TMM finishing.

Materials:

- 100% Cotton fabric, desized, scoured, and bleached.
- **Trimethylolmelamine (TMM)**

- Magnesium Chloride ($MgCl_2$) as a catalyst
- Non-ionic wetting agent
- Softener (optional)
- Acetic acid (to adjust pH)
- Deionized water
- Laboratory padding mangle
- Stenter or oven for drying and curing

Procedure:

- Preparation of the Finishing Bath:
 - Prepare an aqueous solution containing the desired concentration of **Trimethylolmelamine** (e.g., 3-7% on the weight of the fabric).
 - Add the catalyst, Magnesium Chloride, typically at a concentration of 20-25% of the TMM weight.
 - Incorporate a non-ionic wetting agent (e.g., 0.1%) to ensure uniform fabric wetting.
 - A softener can be added to improve the hand-feel of the finished fabric.
 - Adjust the pH of the bath to 4.5-5.5 using acetic acid.
- Padding:
 - Immerse the cotton fabric in the finishing bath.
 - Pass the fabric through a laboratory padding mangle to ensure even pickup of the finishing solution. The wet pickup should be controlled to 70-80%.
- Drying:

- Dry the padded fabric in a stenter or oven at 100-120°C for 2-3 minutes.
- Curing:
 - Cure the dried fabric at a higher temperature, typically 150-160°C, for 3-5 minutes. This step facilitates the crosslinking reaction between TMM and cellulose.
- After-washing:
 - Thoroughly wash the cured fabric with water and a non-ionic detergent to remove any unreacted chemicals and surface resins.
 - Rinse with cold water.
- Final Drying:
 - Dry the washed fabric.

Evaluation of Wrinkle Recovery Angle (AATCC Test Method 66)

Principle: This method determines the ability of a fabric to recover from a controlled wrinkle. A creased specimen is allowed to recover for a specified time, and the angle of recovery is measured.

Apparatus:

- Wrinkle Recovery Tester
- Specimen holder and plastic press
- Timer

Procedure:

- **Specimen Preparation:** Cut fabric specimens of a standard size (e.g., 15 x 40 mm).

- **Creasing:** Fold the specimen and place it in the plastic press under a standard weight for 5 minutes.
- **Recovery:** Remove the specimen from the press and insert it into the specimen holder of the Wrinkle Recovery Tester.
- **Measurement:** Allow the specimen to recover for 5 minutes. Measure and record the wrinkle recovery angle.
- **Replicates:** Test multiple specimens in both the warp and weft directions and calculate the average.

Determination of Tensile Strength (ASTM D5034 - Grab Test)

Principle: This test measures the breaking strength and elongation of a textile fabric when a force is applied to a specific width of the fabric.

Apparatus:

- Constant-Rate-of-Extension (CRE) tensile testing machine

Procedure:

- **Specimen Preparation:** Cut fabric specimens to the specified dimensions.
- **Clamping:** Mount the specimen in the clamps of the tensile testing machine.
- **Testing:** Apply a constant rate of extension to the specimen until it ruptures.
- **Data Collection:** Record the breaking force (tensile strength) and elongation.
- **Replicates:** Test multiple specimens in both warp and weft directions and calculate the average. The tensile strength retention is calculated as a percentage of the untreated fabric's tensile strength.

Analysis of Formaldehyde Release (AATCC Test Method 112 - Sealed Jar Method)

Principle: This method determines the amount of formaldehyde released from a fabric specimen under accelerated storage conditions.

Apparatus:

- Sealed glass jars
- Oven or incubator
- Spectrophotometer

Procedure:

- **Specimen Preparation:** Weigh a fabric specimen of a specified size.
- **Incubation:** Suspend the specimen over a known volume of distilled water in a sealed jar.
- **Extraction:** Place the sealed jar in an oven at a controlled temperature (e.g., 49°C) for a specified time (e.g., 20 hours).
- **Analysis:** After incubation, determine the concentration of formaldehyde in the water using a colorimetric method with a spectrophotometer.
- **Calculation:** Calculate the amount of formaldehyde released per gram of fabric (ppm).

Safety and Handling Precautions

Trimethylolmelamine and formaldehyde are classified as hazardous substances. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. All procedures should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of vapors. Refer to the Safety Data Sheets (SDS) for detailed safety information.

Conclusion

Trimethylolmelamine is an effective crosslinking agent for imparting anti-wrinkle properties to cellulosic textiles. The pad-dry-cure method is a robust and widely used application technique. While TMM significantly improves the wrinkle recovery angle, it is important to note the associated decrease in tensile strength and the potential for formaldehyde release. The experimental protocols provided herein offer standardized methods for the application and evaluation of TMM-based anti-wrinkle finishes, enabling researchers to systematically investigate and optimize this important textile finishing process.

- To cite this document: BenchChem. [Application Notes and Protocols: Trimethylolmelamine in Textile Finishing for Anti-Wrinkle Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15548211#use-of-trimethylolmelamine-in-textile-finishing-for-anti-wrinkle-properties\]](https://www.benchchem.com/product/b15548211#use-of-trimethylolmelamine-in-textile-finishing-for-anti-wrinkle-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com